2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
CAS No.: 2098039-44-0
Cat. No.: VC3138085
Molecular Formula: C11H15N3S
Molecular Weight: 221.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098039-44-0 |
|---|---|
| Molecular Formula | C11H15N3S |
| Molecular Weight | 221.32 g/mol |
| IUPAC Name | 2-(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C11H15N3S/c1-2-14-9(5-6-12)8-10(13-14)11-4-3-7-15-11/h3-4,7-8H,2,5-6,12H2,1H3 |
| Standard InChI Key | FTFOTDNUWCJSOG-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)C2=CC=CS2)CCN |
| Canonical SMILES | CCN1C(=CC(=N1)C2=CC=CS2)CCN |
Introduction
Chemical Identification and Properties
Structural Characteristics
The ethanamine side chain introduces an important basic functional group that can participate in acid-base interactions and hydrogen bonding, potentially enhancing the compound's water solubility and ability to interact with biological targets through ionic and hydrogen bond interactions. The spatial arrangement of these structural components creates a three-dimensional molecular architecture that defines the compound's physical, chemical, and biological properties. The combination of aromatic rings, heteroatoms, and a basic side chain results in a molecule with balanced lipophilic and hydrophilic characteristics, which may contribute to favorable pharmacokinetic properties if developed as a potential drug candidate.
Physical and Chemical Properties
The physical and chemical properties of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine are fundamental to understanding its behavior in various chemical environments and its potential interactions with biological systems. The compound has been assigned the CAS number 2098039-44-0, providing a unique identifier in chemical databases and literature. With a molecular formula of C11H15N3S, the compound has a calculated molecular weight of 221.32 g/mol, placing it in a favorable range for potential drug development according to Lipinski's Rule of Five for drug-likeness. The IUPAC name, 2-(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)ethanamine, provides a standardized nomenclature for the compound, while alternative identifiers such as the Standard InChI (InChI=1S/C11H15N3S/c1-2-14-9(5-6-12)8-10(13-14)11-4-3-7-15-11/h3-4,7-8H,2,5-6,12H2,1H3) and InChIKey (FTFOTDNUWCJSOG-UHFFFAOYSA-N) offer machine-readable representations for computational applications.
Based on its structure, several physicochemical properties can be inferred that would influence the compound's behavior in biological systems. The presence of both lipophilic moieties (thiophene ring, pyrazole core, and ethyl group) and a hydrophilic group (primary amine) suggests a balanced partition coefficient, which would affect membrane permeability and distribution in biological compartments. The primary amine group is expected to be protonated at physiological pH (around 7.4), giving the molecule a positive charge that would influence its solubility in aqueous media and its interactions with negatively charged biomolecules such as proteins and nucleic acids. The compound's molecular topology, featuring aromatic rings connected by single bonds, suggests some degree of conformational flexibility, particularly in the ethanamine side chain, which could allow the molecule to adapt its shape to complement binding pockets in target proteins.
| Property | Value |
|---|---|
| CAS Number | 2098039-44-0 |
| IUPAC Name | 2-(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)ethanamine |
| Molecular Formula | C11H15N3S |
| Molecular Weight | 221.32 g/mol |
| Standard InChI | InChI=1S/C11H15N3S/c1-2-14-9(5-6-12)8-10(13-14)11-4-3-7-15-11/h3-4,7-8H,2,5-6,12H2,1H3 |
| Standard InChIKey | FTFOTDNUWCJSOG-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)C2=CC=CS2)CCN |
| Appearance | Not specified in available data |
| Solubility | Predicted moderate solubility in polar organic solvents |
Biological Activities and Applications
Structure-Activity Relationships
Research Progress and Current Understanding
Key Research Findings
Current research on 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine appears to be limited based on the available search results, with minimal published data specifically addressing this compound. The compound is classified as a research chemical, intended for laboratory investigation rather than human or veterinary use, suggesting that it is primarily of interest in exploratory research rather than advanced drug development. The structural features of the compound, including the pyrazole core substituted with an ethyl group, a thiophene moiety, and an ethanamine side chain, have been identified and characterized, providing a foundation for further investigation. The potential biological activities of the compound have been inferred based on its structural similarity to other bioactive pyrazole derivatives, but specific activity data and target identification remain to be established through systematic screening and mechanistic studies.
Research on related pyrazole derivatives with thiophene substituents has revealed several important findings that may be relevant to understanding the properties and potential applications of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine. These compounds have demonstrated the ability to interact effectively with various biological targets, including enzymes, receptors, and ion channels, suggesting versatile pharmacological applications. The presence of a thiophene moiety has been shown to enhance lipophilicity and membrane permeability in many cases, which can improve drug-like properties and facilitate cellular uptake. The incorporation of an amine functional group, as in the ethanamine side chain of the target compound, can improve water solubility and provide a handle for salt formation, potentially enhancing bioavailability and formulation options.
Studies on the synthesis and characterization of heterocyclic compounds containing pyrazole and triazole rings, as described in search results and , provide insights into synthetic methodologies that might be applicable to 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine and its derivatives. For example, the use of chalcones as intermediates in the synthesis of pyrazoline derivatives, as mentioned in these studies, might be adaptable for the preparation of pyrazole compounds with similar substitution patterns. The characterization techniques employed, including NMR spectroscopy and X-ray crystallography, demonstrate approaches for structural confirmation that would be valuable for verifying the structure of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine and monitoring reactions during its synthesis and modification.
Structure-Based Design Considerations
Future Research Directions
Gaps in Current Knowledge
Despite the potential significance of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine in medicinal chemistry and materials science, several critical knowledge gaps currently limit our understanding and application of this compound. The most significant gap concerns the specific biological activities of the compound, as the available search results provide only general inferences based on structural similarities to other bioactive compounds rather than direct experimental data. Comprehensive biological screening against a diverse panel of targets, including enzymes, receptors, ion channels, and whole-cell assays, would be essential for identifying the primary biological activities and potential therapeutic applications. Once active targets are identified, detailed mechanistic studies would be needed to elucidate the mode of action, including binding kinetics, allosteric effects, and downstream signaling consequences. These mechanistic insights would guide structure-activity relationship studies and rational design of optimized derivatives.
Another significant knowledge gap concerns the physicochemical properties and pharmaceutical characteristics of the compound. While some basic properties can be inferred from the structure, experimental determination of parameters such as solubility in various media, stability under different conditions, acid-base properties, partition coefficient, and permeability would provide crucial information for formulation development and pharmacokinetic predictions. Crystallographic analysis would reveal the three-dimensional structure and packing arrangements, which influence physical properties such as melting point, solubility, and stability. Solid-state characterization using techniques such as X-ray powder diffraction, differential scanning calorimetry, and thermogravimetric analysis would provide insights into polymorphism, hydrate formation, and thermal stability, which are important considerations for pharmaceutical development.
The synthetic routes for preparing 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine and its derivatives represent another area where additional research is needed. While general approaches for pyrazole synthesis are well-established, optimized protocols specifically for this compound, including detailed reaction conditions, purification procedures, and scale-up considerations, would facilitate further research and development. Alternative synthetic strategies exploring different disconnections and building blocks could lead to more efficient routes with higher yields, fewer steps, and more sustainable processes. The development of convergent synthetic approaches that allow late-stage diversification would be particularly valuable for preparing libraries of derivatives for structure-activity relationship studies. Addressing these knowledge gaps through systematic research would significantly advance our understanding of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine and its potential applications in various fields.
Promising Areas for Investigation
The unique structural features and potential biological activities of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine suggest several promising areas for future investigation that could yield significant scientific and practical advances. Systematic biological screening represents a primary research direction, involving testing the compound against a diverse array of targets to identify specific activities and potential therapeutic applications. High-throughput screening against panels of enzymes, receptors, and cell-based assays could reveal unexpected activities beyond the antibacterial, anti-inflammatory, and antifungal properties suggested by structural similarities to known bioactive compounds. Once active targets are identified, medicinal chemistry campaigns could optimize potency, selectivity, and pharmacokinetic properties through strategic modifications of the structure, guided by computational modeling and experimental feedback. The development of structure-activity relationships through synthesis and evaluation of focused libraries of analogs would provide valuable insights into the molecular determinants of activity and guide the design of improved compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume